molecular formula C8H8ClNO B2435033 2-Chloro-5,6-dimethylnicotinaldehyde CAS No. 65176-92-3

2-Chloro-5,6-dimethylnicotinaldehyde

Cat. No. B2435033
CAS RN: 65176-92-3
M. Wt: 169.61
InChI Key: ZEJHNAWMJMJMCZ-UHFFFAOYSA-N
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Description

2-Chloro-5,6-dimethylnicotinaldehyde is a chemical compound with the molecular formula C8H8ClNO . It is used in laboratory chemicals and synthesis of substances .


Synthesis Analysis

The synthesis of 2-Chloro-5,6-dimethylnicotinaldehyde involves several steps . A mixture of 2-chloro-3-cyano-5,6-dimethylpyridine, semicarbazide hydrochloride, sodium acetate, water, and methanol is hydrogenated using a Raney nickel catalyst . The mixture is then added to water and filtered. The solid filtered off is suspended in water, and concentrated hydrochloric acid is added. The mixture is heated, formalin is added, and the mixture is heated again and allowed to cool. Sodium acetate and water are added, and the mixture is extracted with ether. The extracts are washed with 5% aqueous potassium carbonate and evaporated to give 2-chloro-5,6-dimethyl-3-pyridinecarboxaldehyde .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5,6-dimethylnicotinaldehyde is represented by the SMILES notation Cc1cc(c(nc1C)Cl)C=O . The InChI representation is InChI=1S/C8H8ClNO/c1-5-3-7(4-11)8(9)10-6(5)2/h3-4H,1-2H3 .

Scientific Research Applications

Complex Formation and Biological Activities

2-Chloro-5,6-dimethylnicotinaldehyde has been studied in the context of forming complexes with divalent and rare earth metals. These complexes have been investigated for their stability constants and potential biological activities, including antibacterial, antitubercular, antifungal, and anticoagulant effects (Athawale & Nerkar, 2000).

Chemical Synthesis Applications

The compound has been utilized in novel synthetic routes. For example, it served as an intermediate in the synthesis of 2-Chloro-N,N-dimethylnicotinamide, showcasing its role in facilitating the development of complex organic molecules (Xiao-hua, 2013).

Herbicidal Applications

2-Chloro-5,6-dimethylnicotinaldehyde derivatives have been examined for their herbicidal properties. Variations in the chlorine atom's position on the pyridine ring significantly affect their biological properties, influencing their post-emergence and pre-emergence herbicidal activities (Andrea et al., 1990).

Photophysical and Photochemical Properties

Studies have also delved into the photophysical and photochemical properties of derivatives of 2-Chloro-5,6-dimethylnicotinaldehyde. For instance, research on phthalocyanine derivatives has indicated their potential for photodynamic therapy (PDT) applications (Demirbaş et al., 2017).

Molecular and Crystal Structure Studies

The molecular and crystal structures of compounds derived from 2-Chloro-5,6-dimethylnicotinaldehyde have been analyzed, contributing to the understanding of their chemical properties and potential transformations (Koval’ et al., 2017).

Thermodynamic Properties

Research has also focused on the thermodynamic properties of 2-Chloro-5,6-dimethylnicotinaldehyde and its derivatives, providing insights into their physical characteristics under various conditions (Sun et al., 2005).

properties

IUPAC Name

2-chloro-5,6-dimethylpyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-5-3-7(4-11)8(9)10-6(5)2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJHNAWMJMJMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1C)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 2-chloro-3-cyano-5,6-dimethylpyridine (21.5 g) semicarbazide hydrochloride (24.0 g), sodium acetate (42.3 g), water (225 ml) and methanol (475 ml) was hydrogenated at 344 kPa at 50° using Raney nickel catalyst (5 g). The mixture was added to water (750 ml) and filtered. The solid filtered off was suspended in water (130 ml) and concentrated hydrochloric acid (70 ml) was added and the mixture was heated at 100° for 1 hour, formalin (40% w/w, 120 ml) was added and the mixture was heated at 100° for a further 0.5 hour and allowed to cool. Sodium acetate (95 g) and water (250 ml) were added and the mixture was extracted with ether and the extracts were washed with 5% aqueous potassium carbonate and evaporated to give 2-chloro-5,6-dimethyl-3-pyridinecarboxaldehyde (13.24 g, 60%) m.p. 69°-70°.
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
42.3 g
Type
reactant
Reaction Step One
Quantity
475 mL
Type
reactant
Reaction Step One
Name
Quantity
225 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step Two
Name
Quantity
750 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 2-chloro-3-cyano-5,6-dimethylpyridine (21.5 g), semicarbazide hydrochloride (24.0 g), sodium acetate (42.3 g), water (225 ml) and methanol (475 ml) was hydrogenated at 344 kPa at 50° using Raney nickel catalyst (5 g). The mixture was added to water (750 ml) and filtered. The solid filtered off was suspended in water (130 ml) and concentrated hydrochloric acid (70 ml) was added and the mixture was heated at 100° for 1 hour; formalin (40% w/w, 120 ml) was added and the mixture was heated at 100° for a further 0.5 hour and allowed to cool. Sodium acetate (95 g) and water (250 ml) were added and the mixture was extracted with ether and the extracts were washed with 5% aqueous potassium carbonate and evaporated to give 2-chloro-5,6-dimethyl-3-pyridinecarboxaldehyde (13.24 g, 60%), m.p. 69°-70°.
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
42.3 g
Type
reactant
Reaction Step One
Quantity
475 mL
Type
solvent
Reaction Step One
Name
Quantity
225 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step Two
Name
Quantity
750 mL
Type
solvent
Reaction Step Three

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